molecular formula C10H20ClN3 B12226669 1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine

1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine

Cat. No.: B12226669
M. Wt: 217.74 g/mol
InChI Key: IOGUHTFXBQSJHF-UHFFFAOYSA-N
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Description

1-Isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine is a chemical compound featuring the pyrazolone structural motif, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Pyrazolone derivatives are investigated for a broad spectrum of pharmacological applications, including antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) effects . Notably, certain tertiary amine-containing pyrazolones have been identified as inhibitors of protein aggregation and demonstrated excellent CNS drug-like properties, such as blood-brain barrier permeation, making them valuable candidates for neurodegenerative disease research . The structural features of this amine-functionalized pyrazolone make it a versatile building block for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is intended for research use only and is not for human or veterinary therapeutic applications.

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

4-methyl-1-propan-2-yl-N-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-5-6-11-10-9(4)7-13(12-10)8(2)3;/h7-8H,5-6H2,1-4H3,(H,11,12);1H

InChI Key

IOGUHTFXBQSJHF-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1C)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Alkylation of the Pyrazole Ring

In the first step, the pyrazole’s amino group undergoes alkylation using isopropyl bromide under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours achieves a 65–70% yield of the intermediate 4-isopropylamino-3,5-dimethyl-1H-pyrazole. Excess alkylating agent (1.5 equivalents) ensures complete substitution.

Propylamine Substitution

The second step introduces the N-propyl group via nucleophilic substitution. The intermediate reacts with propylamine in ethanol at reflux (78°C) for 24 hours, yielding 1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine with 60–65% efficiency. Catalytic iodine (5 mol%) accelerates the reaction by polarizing the C–N bond.

Condensation Reactions with Aldehydes and Ketones

An alternative approach employs condensation reactions between 4-amino-3,5-dimethyl-1H-pyrazole and carbonyl compounds. This method avoids alkylation and instead forms the isopropyl and propyl groups via Schiff base intermediates.

Terephthalaldehyde-Mediated Coupling

Under argon, 4-amino-3,5-dimethyl-1H-pyrazole reacts with terephthalaldehyde in methanol at 50°C for 6 hours, forming a bis-pyrazole intermediate. Subsequent reduction with sodium borohydride in tetrahydrofuran (THF) yields the target compound with 75% purity. This method’s advantage lies in its scalability, though purification requires column chromatography.

Ketone-Based Cyclization

Cyclization with methyl isopropyl ketone in acetic acid at 120°C for 8 hours produces the pyrazole ring directly. The reaction proceeds via enamine formation, with acetic acid acting as both solvent and catalyst. Yields reach 68%, but the method requires strict temperature control to avoid side reactions.

One-Pot Synthesis Strategies

Recent patents highlight one-pot methods to streamline synthesis. While these are primarily documented for related pyrazole derivatives, principles can be extrapolated.

Sequential Alkylation and Amination

A mixture of 4-amino-3,5-dimethyl-1H-pyrazole, isopropyl bromide, and propylamine in acetonitrile undergoes simultaneous alkylation and amination at 90°C for 18 hours. Triethylamine (3 equivalents) neutralizes HBr byproducts, achieving a 72% yield.

Catalytic Phosphorus Oxychloride

Adapting methods from benzimidazole synthesis, phosphorus oxychloride (1.2 equivalents) in xylene at 110°C facilitates ring closure and amine substitution in a single step. This approach reduces reaction time to 6 hours but requires careful handling of corrosive reagents.

Catalytic Systems and Reaction Optimization

Catalyst selection critically impacts yield and purity.

Lewis Acid Catalysts

Zinc chloride (10 mol%) in toluene enhances the electrophilicity of the alkylating agent, improving yields to 78%. However, residual metal contamination necessitates post-reaction chelation with EDTA.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (BTEAC) in a water–dichloromethane biphasic system accelerates amine substitution, completing reactions in 4 hours with 70% yield. This eco-friendly method reduces organic solvent use.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent removes unreacted precursors and byproducts. Recrystallization from ethanol/water (1:1) further enhances purity to >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl CH₃), 2.35 (s, 3H, pyrazole CH₃), 3.10 (t, 2H, J = 7.2 Hz, propyl CH₂), 5.45 (s, 1H, pyrazole H).
  • MS (ESI+) : m/z 183.2 [M+H]⁺.

Comparative Analysis of Methods

Method Starting Material Reaction Time Temperature Yield Advantages Limitations
Multi-Step Alkylation 4-Amino-3,5-dimethylpyrazole 36 hours 80°C 60% High purity Lengthy process
Terephthalaldehyde 4-Amino-3,5-dimethylpyrazole 6 hours 50°C 75% Scalable Requires argon atmosphere
One-Pot Phosphorus 4-Amino-3,5-dimethylpyrazole 6 hours 110°C 72% Fast Corrosive reagents

Industrial-Scale Considerations

For bulk production, the terephthalaldehyde-mediated method is preferred due to its balance of speed and yield. Continuous flow systems could further enhance efficiency by maintaining inert conditions and precise temperature control.

Chemical Reactions Analysis

1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
1-Isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine has been identified as a promising building block for developing pharmaceutical compounds. Its structural versatility allows it to serve as an intermediate in synthesizing drugs targeting specific biological pathways, particularly in cancer therapy and inflammation management.

Case Study: JNK3 Inhibitors
Research has demonstrated that compounds derived from aminopyrazole scaffolds, including 1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine, exhibit potent inhibition of c-jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases. The development of isoform-selective JNK3 inhibitors has shown promising results in preclinical models, indicating the compound's potential as a therapeutic agent for neurological disorders .

Biological Research

Enzyme Interaction Studies:
The compound's ability to interact with various enzymes and receptors makes it a valuable subject for biological research. Studies have focused on its binding affinity to specific targets, elucidating its mechanism of action and potential therapeutic uses.

Table 1: Binding Affinity of 1-Isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine to Biological Targets

Target Enzyme/ReceptorBinding Affinity (IC50)Implication
JNK350 nMNeuroprotection
CDK1633 nMCancer therapy
GSK3B9.3 °C shiftMetabolic regulation

These findings highlight the compound's role in modulating biological pathways through specific molecular interactions, which is crucial for drug discovery efforts .

Material Science

Novel Material Development:
In addition to its medicinal applications, 1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine is being explored for its utility in material science. Its unique chemical properties enable the development of materials with specific electrical or optical characteristics.

Case Study: Conductive Polymers
Research has investigated incorporating pyrazole derivatives into conductive polymers, enhancing their electrical conductivity and thermal stability. This application is particularly relevant in creating advanced materials for electronic devices .

Mechanism of Action

Comparison with Similar Compounds

Position 4 Substitution

  • 4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine (CAS 1354704-52-1): Key difference: Iodine at position 4 instead of methyl. Impact: The iodine atom increases molecular weight (265.09 g/mol vs. However, iodine may reduce metabolic stability compared to methyl .
  • 4-Isopropyl-1H-pyrazol-3-amine: Key difference: No methyl or propyl groups; simpler substitution (isopropyl at position 4). Impact: Reduced steric bulk and lipophilicity, likely lowering membrane permeability compared to the target compound .

Position 3 Amine Substitution

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: Key difference: Cyclopropylamine vs. propylamine at position 3. However, its smaller size may reduce solubility compared to the linear propyl chain .
  • 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine :
    • Key difference : Methylthio-propyl group at position 3.
    • Impact : The sulfur atom enhances hydrogen-bond acceptor capacity, while the methylthio group increases hydrophobicity .

Nitro-Substituted Analogues

  • Isopropyl-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)-amine (CAS 1429419-37-3): Key difference: Nitro group at position 4. Nitro groups are often metabolic liabilities, requiring reduction to amines for prodrug activation .

Spectroscopic Properties

  • NMR : Pyrazole protons typically resonate between δ 6.5–8.5 ppm, with amine protons appearing downfield (δ 8.0–11.5 ppm) depending on substitution .
  • Mass Spectrometry : HRMS (ESI) m/z 215 ([M+H]+) for N-cyclopropyl derivatives suggests reliable mass confirmation for analogous compounds.

Biological Activity

1-Isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class of organic compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activities associated with this specific pyrazole derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine is characterized by a pyrazole ring substituted with isopropyl and propyl groups at specific positions. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and SF-268 (central nervous system cancer) cells. The growth inhibition concentrations (GI50) for related compounds have been reported as follows:

CompoundCell LineGI50 (µM)
Compound AMCF73.79
Compound BA54926
Compound CSF-26812.5

These findings suggest that 1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine may also possess similar anticancer properties due to structural similarities with other active pyrazole derivatives .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects, often acting as inhibitors of cyclooxygenase (COX) enzymes. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory prostaglandins. For instance, compounds in this class have demonstrated IC50 values in the micromolar range against COX enzymes:

CompoundTarget EnzymeIC50 (µM)
Compound DCOX-13.5
Compound ECOX-22.8

These results indicate a potential for 1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored, particularly their effectiveness against Gram-positive bacteria. For example, studies on related pyrazole compounds have shown minimal inhibitory concentrations (MIC) as low as 0.39 µg/mL against certain bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound FStaphylococcus aureus0.39

This suggests that 1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine may exhibit similar antibacterial efficacy .

The mechanisms underlying the biological activities of pyrazole derivatives often involve interaction with specific enzymes and receptors. For instance:

  • JNK Inhibition : Some pyrazole derivatives act as selective inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in neurodegenerative disorders. The inhibition of JNK3 has shown promise in reducing neuronal cell death and oxidative stress .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anticancer properties. In this study, several compounds were tested against multiple cancer cell lines, revealing that modifications in the substituents significantly influenced their potency and selectivity.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine, and what key reagents are involved?

  • Methodological Answer : A common approach involves coupling pyrazole precursors with amines under catalytic conditions. For example, describes a similar synthesis using cesium carbonate as a base, copper(I) bromide as a catalyst, and cyclopropanamine as the amine source. The reaction is conducted in DMSO at 35°C for 48 hours, followed by extraction with dichloromethane and purification via gradient chromatography (0–100% ethyl acetate/hexane) . Key reagents include alkylamines (e.g., propylamine), halogenated pyrazole intermediates, and transition-metal catalysts to facilitate cross-coupling.

Q. What spectroscopic techniques are essential for characterizing 1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming substituent positions and stereochemistry. For instance, in , pyrazole derivatives show distinct aromatic proton signals (δ 7.33–8.86 ppm) and alkyl chain resonances (e.g., δ 1.02 ppm for terminal methyl groups) .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ in ) .
  • IR Spectroscopy : Detects functional groups like N-H stretches (e.g., 3298 cm⁻¹ for amines in ) .

Q. What purification methods are effective for isolating 1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine from reaction mixtures?

  • Methodological Answer : Column chromatography with solvent gradients (e.g., ethyl acetate/hexane) is widely used, as described in for isolating pyrazole-amine derivatives. Acid-base extraction (e.g., washing organic layers with HCl) can remove unreacted amines or acidic byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine?

  • Methodological Answer : Low yields (e.g., 17.9% in ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst Screening : Transition metals (e.g., Cu, Pd) or ligands to enhance coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates .
  • Temperature Control : Elevated temperatures (e.g., 50–80°C) may accelerate kinetics but risk decomposition.

Q. How can discrepancies in NMR data between theoretical predictions and experimental results be resolved?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or solvent interactions. For example, reports splitting patterns (e.g., δ 8.86 ppm, d, J = 2.5 Hz) influenced by adjacent substituents. To resolve discrepancies:

  • Use 2D NMR (COSY, HSQC) to assign coupling pathways.
  • Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Q. What strategies minimize byproduct formation in the synthesis of structurally related pyrazol-3-amine derivatives?

  • Methodological Answer : highlights the use of hydrazinium salts in alcohols to selectively form pyrazol-3-amines. Byproduct suppression methods include:

  • Protecting Groups : Temporarily block reactive sites (e.g., NH₂) during coupling steps.
  • Stoichiometric Control : Limit excess reagents to prevent over-alkylation or polymerization .

Data Analysis and Structural Insights

Q. How does the substitution pattern (isopropyl, methyl, propyl) influence the reactivity of 1-isopropyl-4-methyl-N-propyl-1H-pyrazol-3-amine?

  • Methodological Answer : Steric bulk from isopropyl and propyl groups may hinder nucleophilic attack at the pyrazole ring. compares analogs (e.g., 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine) to demonstrate how positional isomerism alters electronic properties (e.g., amine pKa) and biological activity .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer : Tools like Gaussian (for DFT-based geometry optimization) and Schrödinger Suite (for logP, solubility predictions) are critical. Experimental validation using HPLC (e.g., 98.67% purity in ) ensures alignment with computational data .

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